2-chloro-N-[3-cyano-1-(4-methoxyphenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide
Description
The compound 2-chloro-N-[3-cyano-1-(4-methoxyphenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide (hereafter referred to as the target compound) is a pyrrole-based acetamide derivative with a complex substitution pattern. Its molecular formula is C₁₇H₁₅ClN₃O₂ (molecular weight: 328.78 g/mol), featuring a 4-methoxyphenyl group at position 1, cyano and methyl groups at positions 3, 4, and 5, and a chloroacetamide side chain at position 2 of the pyrrole ring .
Notably, the target compound is listed as "discontinued" by CymitQuimica, indicating challenges in synthesis, stability, or commercial demand .
Properties
IUPAC Name |
2-chloro-N-[3-cyano-1-(4-methoxyphenyl)-4,5-dimethylpyrrol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2/c1-10-11(2)20(12-4-6-13(22-3)7-5-12)16(14(10)9-18)19-15(21)8-17/h4-7H,8H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXPPPQHHAFAFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1C#N)NC(=O)CCl)C2=CC=C(C=C2)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-chloro-N-[3-cyano-1-(4-methoxyphenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide typically involves the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Industrial production methods may involve similar reactions but on a larger scale with optimized conditions for higher yields and purity.
Chemical Reactions Analysis
2-chloro-N-[3-cyano-1-(4-methoxyphenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrole ring.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and cyano groups, to form new derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
2-Chloro-N-[3-cyano-1-(4-methoxyphenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide serves as a precursor for synthesizing various heterocyclic compounds. Its unique structure allows chemists to explore novel synthetic pathways and develop new materials.
Biology
Research indicates that derivatives of this compound exhibit potential biological activities. Studies have shown that it can interact with specific molecular targets, influencing various biochemical pathways. Its derivatives are being investigated for their roles in:
- Anticancer activity
- Antimicrobial properties
- Enzyme inhibition
Medicine
The therapeutic potential of this compound is under exploration. Preliminary studies suggest it may be effective in treating diseases related to inflammation and cancer due to its ability to modulate cellular signaling pathways.
Industry
In industrial applications, this compound is utilized in the production of specialized chemicals and materials, particularly in the pharmaceutical sector where it can serve as an intermediate in drug synthesis.
Case Studies
Several case studies highlight the applications of this compound:
- Anticancer Studies : A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant cytotoxic effects against various cancer cell lines.
- Enzyme Inhibition : Research indicated that this compound effectively inhibited certain enzymes involved in metabolic disorders, suggesting its potential as a therapeutic agent.
- Synthesis of New Compounds : Chemists have successfully used this compound as a building block for synthesizing novel heterocyclic compounds with improved biological activities.
Mechanism of Action
The mechanism of action of 2-chloro-N-[3-cyano-1-(4-methoxyphenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the biological context and the specific derivatives used. Generally, the compound may interact with enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The target compound belongs to a broader class of N-substituted 2-chloroacetamides, where variations in the pyrrole ring and aryl/heteroaryl substituents significantly influence properties. Below is a comparative analysis of key analogs:
Key Differences :
Crystallographic and Supramolecular Features
Biological Activity
2-chloro-N-[3-cyano-1-(4-methoxyphenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide is a synthetic compound with potential biological activity. Its structure comprises a pyrrole ring with various substituents, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on antimicrobial, anticancer, and other therapeutic potentials based on recent studies.
- Molecular Formula : C16H16ClN3O2
- Molecular Weight : 317.77 g/mol
- CAS Number : 923870-33-1
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of chloroacetamides, including derivatives similar to this compound. A notable study screened various N-(substituted phenyl)-2-chloroacetamides against common pathogens:
| Pathogen | Activity Level |
|---|---|
| Staphylococcus aureus | Effective |
| Methicillin-resistant S. aureus (MRSA) | Effective |
| Escherichia coli | Less effective |
| Candida albicans | Moderately effective |
The study indicated that the presence of halogenated substituents on the phenyl ring enhances lipophilicity, facilitating better membrane penetration and antimicrobial efficacy .
Anticancer Activity
The anticancer potential of similar compounds has been investigated, revealing promising results. For instance, derivatives related to this compound exhibited significant cytotoxic effects in various cancer cell lines.
Key Findings from Recent Research:
- Cell Lines Tested : A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer).
- IC50 Values :
- Compound derivatives showed IC50 values ranging from 0.75 µM to 4.21 µM against different cell lines.
- Specific derivatives demonstrated significant inhibition of cell proliferation and induced apoptosis in cancer cells.
The biological activity of this compound likely involves interactions with specific molecular targets such as enzymes or receptors. The exact mechanism remains to be fully elucidated but may involve modulation of signaling pathways relevant to cell growth and survival .
Structure-Activity Relationship (SAR)
The structure of the compound plays a crucial role in its biological activity. Variations in substituents on the pyrrole ring significantly impact both antimicrobial and anticancer activities. For example:
Q & A
Q. What are the optimal synthetic routes for 2-chloro-N-[3-cyano-1-(4-methoxyphenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is synthesized via nucleophilic substitution between chloroacetyl chloride and a pyrrole-amine intermediate. Key steps include:
- Reagent Ratios : Use a 1:1.2 molar ratio of pyrrole-amine to chloroacetyl chloride in dichloromethane (DCM) under nitrogen .
- Base Selection : Triethylamine (TEA) or pyridine as a base to neutralize HCl byproducts, with TEA showing higher efficiency in suppressing side reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol yields >85% purity. Monitor by TLC (Rf ~0.4 in 7:3 hexane/EtOAc) .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and substituent orientation?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : -NMR (CDCl) shows distinct signals for pyrrole protons (δ 6.8–7.2 ppm), methoxy groups (δ 3.8 ppm), and acetamide CH (δ 4.1 ppm). -NMR confirms cyano (δ ~115 ppm) and carbonyl (δ ~170 ppm) groups .
- X-ray Crystallography : Resolve ambiguities in substituent positions (e.g., 4-methoxyphenyl orientation) using SHELX refinement. A typical data-to-parameter ratio of >10:1 ensures reliable refinement .
Advanced Research Questions
Q. How do hydrogen-bonding patterns in the crystal lattice influence the compound’s stability and solubility?
- Methodological Answer : Analyze intermolecular interactions using graph set analysis (GSA) and Hirshfeld surfaces:
- GSA : Identify motifs like chains formed via N–H···O=C interactions between acetamide groups. These contribute to layered packing, reducing solubility in non-polar solvents .
- Thermal Stability : Differential scanning calorimetry (DSC) reveals melting points correlated with hydrogen-bond density. Higher H-bond density (e.g., 2.5 Å) increases melting points by ~20°C .
Q. What strategies resolve contradictions in biological activity data across studies, particularly regarding enzyme inhibition potency?
- Methodological Answer : Address variability via:
- Assay Standardization : Use consistent enzyme sources (e.g., recombinant human kinases) and ATP concentrations (1 mM) to minimize variability .
- SAR Analysis : Compare analogs (e.g., replacing 4-methoxyphenyl with 4-chlorophenyl) to identify critical substituents. Molecular docking (AutoDock Vina) predicts binding to kinase hinge regions, with cyano groups enhancing affinity by 3-fold .
Q. How can computational methods predict metabolic pathways and potential toxicity of this compound?
- Methodological Answer : Combine in silico tools:
- ADMET Prediction : Use SwissADME to identify CYP3A4-mediated oxidation of the pyrrole ring as the primary metabolic pathway.
- Toxicity Profiling : ProTox-II predicts hepatotoxicity (Probability = 0.72) due to reactive quinone-imine intermediates formed during metabolism .
Q. What advanced techniques improve enantiomeric purity during synthesis for chiral derivatives of this compound?
- Methodological Answer : Employ asymmetric catalysis:
- Chiral Auxiliaries : Use (R)-BINOL-derived phosphoric acids to induce enantioselectivity in pyrrole ring formation (up to 92% ee) .
- HPLC Chiral Separation : Use a Chiralpak AD-H column (hexane:IPA 90:10) to resolve enantiomers, with retention times differing by 2.3 minutes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
